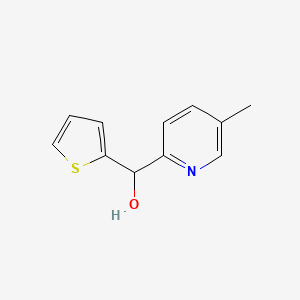
2-Chloroadamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroadamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroadamantane-1-carboxylic acid typically involves the chlorination of adamantane followed by carboxylation. One common method is the reaction of adamantane with chlorine gas in the presence of a catalyst to introduce the chlorine atom. This is followed by the oxidation of the resulting 2-chloroadamantane to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Amidation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Substitution: Formation of hydroxyl derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Amidation: Formation of amides.
Applications De Recherche Scientifique
2-Chloroadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural properties.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Mécanisme D'action
The mechanism of action of 2-Chloroadamantane-1-carboxylic acid depends on its specific application. In chemical reactions, the chlorine atom and carboxylic acid group can participate in various interactions, such as nucleophilic substitution or coordination with metal ions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Adamantane-1-carboxylic acid: Lacks the chlorine atom but has similar structural properties.
2-Bromoadamantane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-Adamantanecarboxylic acid: Another derivative with a carboxylic acid group but different substitution pattern.
Uniqueness: 2-Chloroadamantane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the adamantane framework. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-chloroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15ClO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14) |
Clé InChI |
QNJGTYRBSMIEHN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)


![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)

![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B13085633.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)
